4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine
Description
Properties
IUPAC Name |
4-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-3-15-4-5-17(24-15)25(21,22)20-8-6-14(7-9-20)11-23-16-10-13(2)18-12-19-16/h4-5,10,12,14H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGRYTQKTUMJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the piperidine moiety: This involves the reaction of the pyrimidine core with a piperidine derivative under basic conditions.
Attachment of the thiophene group: This step typically involves a sulfonylation reaction using 5-ethylthiophene-2-sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in various therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives containing the pyrimidine and piperidine structures exhibit significant antibacterial properties. Studies have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, attributed to the compound's ability to inhibit bacterial enzyme activity.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented in multiple studies. It has been shown to inhibit pro-inflammatory cytokines, suggesting a mechanism that modulates inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory diseases .
Antitumor Properties
Preliminary studies suggest that compounds similar to 4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine may exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfonamide group is believed to enhance the interaction with cancer-related pathways .
Neuropharmacology
Research into the neuropharmacological effects of this compound is ongoing. Its structure suggests potential as a neuroprotective agent or in the treatment of neurodegenerative diseases due to its ability to cross the blood-brain barrier effectively .
Material Science
The unique properties of this compound make it a candidate for developing new materials, particularly in organic electronics and photonic devices. Its electronic properties could be harnessed for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound, for their antimicrobial activity. Results indicated that modifications at the sulfonyl group significantly enhanced antibacterial activity against Gram-positive bacteria .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies conducted at a leading pharmacological research institute demonstrated that the compound inhibited TNF-alpha production in macrophages, showcasing its potential as an anti-inflammatory agent .
Case Study 3: Cancer Cell Line Testing
A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed significant apoptosis induction at low micromolar concentrations, suggesting its potential utility in cancer therapy.
Mechanism of Action
The mechanism of action of 4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues of Pyrimidine-Piperidine Derivatives
The evidence highlights several pyrimidine-piperidine hybrids with variations in substituents and functional groups. Key comparisons include:
(a) 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Pyrimidine core with a piperidin-1-yl group at position 6 and an amine at position 2.
- Relevance : This compound underscores the importance of pyrimidine-piperidine hybrids in drug design, particularly for their nitrogen-rich frameworks that enhance binding to biological targets. Unlike the target compound, it lacks sulfonyl or thiophene groups, which may limit its lipophilicity and metabolic stability .
(b) 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
- Structure : Chlorine substituent at position 4, methyl group at position 6, and a methylsulfonyl-piperidin-4-yl group at position 2.
- Comparison: The methylsulfonyl group on piperidine contrasts with the 5-ethylthiophen-2-yl sulfonyl group in the target compound. This compound’s structural simplicity may favor synthetic accessibility but reduce target specificity compared to the thiophene-containing target .
(c) 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine
- Structure : Methoxymethyl and phenyl groups on the pyrimidine core, with a piperidin-1-yl group at position 5.
- Comparison: The phenyl group introduces aromatic interactions, while the methoxymethyl substituent increases steric bulk.
Sulfonamide/Sulfonyl-Containing Analogues
Compounds from , such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d), share sulfonamide/sulfonyl groups but differ in core structures:
- Key Differences: These compounds feature benzhydrylpiperazine or fluorophenyl groups instead of pyrimidine-thiophene systems. Their sulfamoyl-amino substituents enhance solubility but may reduce membrane permeability compared to the target compound’s ethylthiophene-sulfonyl group .
Functional Group Impact on Properties
- Methoxy-Piperidin-4-yl Linkage : Enhances conformational flexibility compared to rigid piperazin-1-yl or benzhydryl groups in compounds.
Biological Activity
The compound 4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the functionalization of the thiophene ring and the derivatization of piperidine. The general synthetic route includes:
- Thiophene Functionalization : The introduction of the ethyl group onto the thiophene ring is achieved through electrophilic substitution reactions.
- Piperidine Coupling : The sulfonylated thiophene is coupled with 4-methoxypiperidine using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a basic medium.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit various enzymes, potentially modulating pathways involved in inflammation and infection.
- Receptor Binding : The structural similarity to known pharmacophores suggests that it may interact with receptors involved in neurotransmission and cellular signaling.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways has been explored, indicating possible applications in treating inflammatory diseases.
- Neuropharmacological Effects : Due to its piperidine structure, it may have implications in neuropharmacology, particularly in the modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
Q & A
Basic: What are the key synthetic routes for 4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine?
Methodological Answer:
The synthesis typically involves a multi-step process, starting with functionalization of the piperidine ring followed by sulfonylation and pyrimidine coupling. For example:
Piperidine sulfonylation : React 5-ethylthiophene-2-sulfonyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated intermediate .
Pyrimidine coupling : Use nucleophilic substitution or Mitsunobu reactions to attach the methoxy-pyrimidine moiety. Optimize reaction time (12–24 hours) and temperature (60–80°C) to enhance yields .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the piperidine and pyrimidine rings. For example, the methoxy group (-OCH₃) appears as a singlet near δ 3.3–3.5 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
- Infrared Spectroscopy (IR) : Identify sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ .
Basic: What are the standard protocols for assessing its stability under various conditions?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition temperatures .
- Photostability : Expose to UV light (λ = 254 nm) for 48 hours and monitor degradation via HPLC .
- Solution stability : Dissolve in DMSO or PBS (pH 7.4) and analyze at 25°C/37°C over 72 hours. Use LC-MS to detect hydrolysis byproducts (e.g., sulfonic acid derivatives) .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve sulfonylation efficiency by stabilizing transition states .
- Catalyst use : Add catalytic DMAP (4-dimethylaminopyridine) to enhance coupling reactions (yield increase by 15–20%) .
- Stepwise monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation and adjust reaction times dynamically .
Advanced: How to resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Structural validation : Re-analyze disputed batches via X-ray crystallography to confirm stereochemistry (e.g., piperidine ring conformation) .
- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine for kinase inhibition assays) .
- Meta-analysis : Correlate substituent effects (e.g., ethylthiophene vs. methyl groups) with activity trends using QSAR models .
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to kinases or GPCRs. Focus on sulfonyl and pyrimidine groups forming hydrogen bonds with active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
- ADMET profiling : Predict pharmacokinetics with SwissADME (e.g., BBB permeability: < 0.1 logBB suggests limited CNS activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
